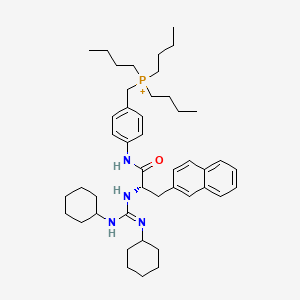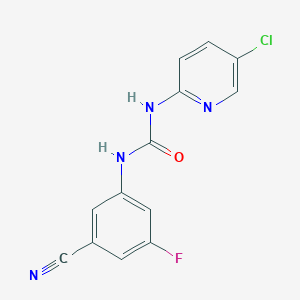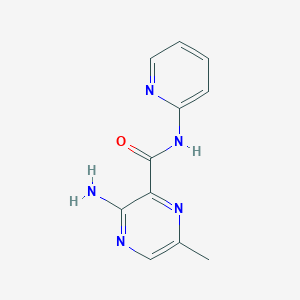
Z-Leu-Abu-CONH-CH2-CHOH-Ph
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique chemical structure and properties, making it a subject of interest in the scientific community.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Abu-CONH-CH2-CHOH-Ph involves several steps, including the use of specific reagents and reaction conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. Common reagents used in the synthesis include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127 . The reaction conditions often involve the use of a crystallization autoclave in a supercritical fluid crystallization equipment system .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The production process includes the use of bioreactors for fermentation, followed by extraction and purification steps to obtain the final product . Techniques such as centrifugation, filtration, and crystallization are commonly employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Z-Leu-Abu-CONH-CH2-CHOH-Ph undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties to achieve desired outcomes.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts . The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Z-Leu-Abu-CONH-CH2-CHOH-Ph has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent for various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways . In medicine, it is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases . In industry, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Z-Leu-Abu-CONH-CH2-CHOH-Ph involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins and enzymes, leading to the modulation of cellular processes and signaling pathways . This interaction can result in various biological effects, including changes in gene expression, protein activity, and cellular behavior .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Z-Leu-Abu-CONH-CH2-CHOH-Ph include other small molecular drugs with comparable chemical structures and properties . These compounds may share similar mechanisms of action and applications but differ in their specific chemical compositions and effects.
Uniqueness: This compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds . Its unique features make it a valuable subject of study in various scientific research fields, offering potential advantages in terms of efficacy, selectivity, and safety .
Properties
Molecular Formula |
C27H35N3O6 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
benzyl N-[1-[[1-[(2-hydroxy-2-phenylethyl)amino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C27H35N3O6/c1-4-21(24(32)26(34)28-16-23(31)20-13-9-6-10-14-20)29-25(33)22(15-18(2)3)30-27(35)36-17-19-11-7-5-8-12-19/h5-14,18,21-23,31H,4,15-17H2,1-3H3,(H,28,34)(H,29,33)(H,30,35) |
InChI Key |
CZZWUFZBGQIPTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(=O)NCC(C1=CC=CC=C1)O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-benzamidophenyl) (E)-7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770490.png)
![N-[(1-butylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B10770494.png)
![[14C]GlySar](/img/structure/B10770512.png)
![(4-Benzamidophenyl) 7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770516.png)
![[1-[3-(2,3-Dihydro-1,4-benzodioxin-7-yl)propyl]piperidin-4-yl]methyl 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B10770521.png)



![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)
![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)
![2-[[3,4-Dioxo-2-(pyridin-4-ylamino)cyclobuten-1-yl]amino]-2-(3-hydroxyphenyl)acetamide](/img/structure/B10770549.png)
![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
